メチルボロン酸-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

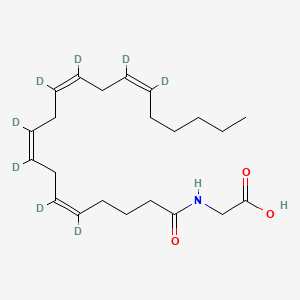

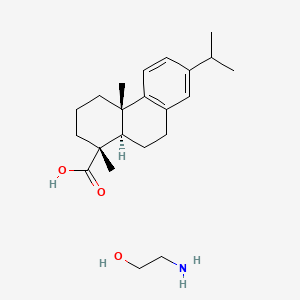

Methylboronic Acid-d3 is a boronic acid derivative where the methyl group is substituted with three deuterium atoms

科学的研究の応用

Methylboronic Acid-d3 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: It is investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: It is used in the synthesis of pharmaceuticals and agrochemicals due to its stability and reactivity.

作用機序

Target of Action

Methylboronic Acid-d3, also known as Trideuteriomethylboronic acid, is primarily used as a reagent in various chemical reactions . It doesn’t have a specific biological target but is a versatile tool in the synthesis of various compounds .

Mode of Action

Methylboronic Acid-d3 is involved in several types of chemical reactions. It is used in the palladium-catalyzed Stille and Suzuki-Miyaura cross-couplings , microwave-heated heterogeneous palladium (Pd)-catalyzed reactions , and ruthenium (Ru)-catalyzed silylation reactions . These reactions involve the interaction of Methylboronic Acid-d3 with other molecules to form new compounds .

Biochemical Pathways

For example, it is used in the synthesis of unsymmetrical monosulfides from disulfides via copper-catalyzed coupling with boronic acids . It is also used in a palladium-catalyzed coupling with enol tosylates .

Result of Action

The primary result of Methylboronic Acid-d3’s action is the formation of new compounds through various chemical reactions . For example, it can be used to prepare bis(aminotropone) titanium (Ti) catalysts for ethylene polymerizations . It can also be used to prepare common building blocks for pharmaceuticals and agrochemicals .

Action Environment

The efficacy and stability of Methylboronic Acid-d3 can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . For example, certain reactions involving Methylboronic Acid-d3 may require specific temperatures or pH levels to proceed efficiently . Additionally, the presence of other chemicals can influence the course of the reaction .

生化学分析

Biochemical Properties

Methylboronic Acid-d3, like other boronic acids, is capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . This unique feature allows it to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.

Cellular Effects

Methylboronic Acid-d3 has been shown to alleviate boron deficiency in Arabidopsis thaliana, enhancing plant growth and proving less toxic than boric acid at higher concentrations . It influences cell function by affecting root development, root hair length, leaf surface area, and chlorophyll content .

Molecular Mechanism

The molecular mechanism of Methylboronic Acid-d3 involves its ability to form reversible covalent complexes with biomolecules . This allows it to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Like other boronic acids, it is likely to have a certain degree of stability and may undergo degradation over time .

Metabolic Pathways

The metabolic pathways involving Methylboronic Acid-d3 are not well-defined. As a boronic acid derivative, it may participate in reactions involving the formation of reversible covalent complexes with biomolecules .

準備方法

Synthetic Routes and Reaction Conditions: Methylboronic Acid-d3 can be synthesized through several methods. One common approach involves the decarboxylative borylation of α- and β-amino redox-active esters using bis(catecholato)diboron under visible light-induced photochemical conditions . This method is efficient and environmentally friendly, providing moderate to excellent yields.

Industrial Production Methods: Industrial production of trideuteriomethylboronic acid typically involves the use of borate esters as precursors. These esters are synthesized by dehydrating boric acid with alcohols . The process is scalable and can be adapted for large-scale production.

化学反応の分析

Types of Reactions: Methylboronic Acid-d3 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form boronic esters or boronic acids.

Reduction: It can be reduced to form boranes.

Substitution: It participates in substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Palladium catalysts and bases like potassium acetate are commonly employed in Suzuki–Miyaura couplings.

Major Products:

Oxidation: Boronic esters and boronic acids.

Reduction: Boranes.

Substitution: Biaryl compounds and other cross-coupled products.

類似化合物との比較

Methylboronic acid: Similar structure but without deuterium substitution.

Phenylboronic acid: Contains a phenyl group instead of a methyl group.

Borinic acids: Contain two C–B bonds and one B–O bond, displaying enhanced Lewis acidity.

Uniqueness: Methylboronic Acid-d3 is unique due to the presence of deuterium atoms, which can influence its reactivity and stability. This makes it particularly useful in isotopic labeling studies and in reactions where kinetic isotope effects are significant.

特性

IUPAC Name |

trideuteriomethylboronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5BO2/c1-2(3)4/h3-4H,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMKRRPZPWUYKK-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])B(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

62.88 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Methylamino)benzo[d]thiazol-4-ol](/img/structure/B568708.png)

![2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B568713.png)

![(alphaR)-2-Chloro-alpha-[(phenylsulfonyl)oxy]-benzeneacetic Acid Ethyl Ester](/img/structure/B568722.png)

![4-[(6-Chloro-3-pyridinyl)amino]cyclohexanone](/img/structure/B568723.png)